(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile
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Overview
Description
(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile is a complex organic compound that features a piperidine ring, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Nitrile Group: The nitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Final Assembly: The final compound is assembled through a condensation reaction, where the intermediate compounds are combined under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium cyanide (NaCN) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperidine ring is a common feature in many bioactive molecules, making it a valuable scaffold for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The phenyl and nitrile groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile: This isomer differs in the configuration around the double bond.
4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}butanenitrile: This compound has a shorter carbon chain.
4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}hexanenitrile: This compound has a longer carbon chain.
Uniqueness
(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile is unique due to its specific configuration and the presence of both a piperidine ring and a nitrile group. This combination of features provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[(4-piperidin-1-ylphenyl)methylidene]pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)18(22)16(14-20)13-15-7-9-17(10-8-15)21-11-5-4-6-12-21/h7-10,13H,4-6,11-12H2,1-3H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRUTNDVPVVZJF-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N2CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC=C(C=C1)N2CCCCC2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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